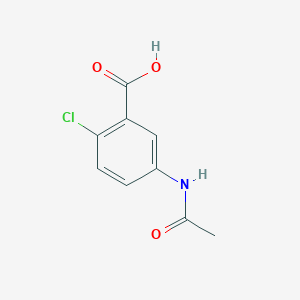

5-(Acetylamino)-2-chlorobenzoic acid

Descripción general

Descripción

5-(Acetylamino)-2-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetylamino group at the 5-position and a chlorine atom at the 2-position of the benzoic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-chloro-5-aminobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetylation occurring at the amino group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of acetic anhydride as the acetylating agent and pyridine as the catalyst remains common, with reaction conditions optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(Acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-aminobenzoic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of N-acetyl-2-chloro-5-nitrobenzoic acid.

Reduction: Formation of 2-chloro-5-aminobenzoic acid.

Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid.

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of 5-(Acetylamino)-2-chlorobenzoic acid exhibit potent analgesic and anti-inflammatory activities. For instance, studies have shown that related compounds can significantly reduce pain in animal models, outperforming traditional analgesics like acetaminophen.

- Case Study : An in-vivo study assessed the analgesic effects of a derivative of this compound using the acetic acid-induced writhing test. Results indicated a reduction in pain response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound and its derivatives has been extensively studied to optimize their therapeutic efficacy. Modifications to the acetamido group have been shown to enhance binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical targets for anti-inflammatory drugs.

- Data Table: Binding Affinity Comparison

| Compound Name | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|

| This compound | -8.5 | High |

| Acetaminophen | -7.0 | Moderate |

| Aspirin | -6.8 | Low |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including acylation and chlorination processes. Researchers have synthesized various derivatives to explore their biological activities further.

In Vitro and In Vivo Studies

Numerous studies have evaluated the biological activities of this compound and its derivatives against various pathogens, including bacteria and fungi.

- In Vitro Testing : Compounds derived from this compound were tested against mycobacterial strains, showing significant inhibitory effects comparable to standard antibiotics .

- In Vivo Testing : Animal models have been used to assess the anti-inflammatory effects, demonstrating that certain derivatives can effectively reduce inflammation without significant side effects .

Mecanismo De Acción

The mechanism of action of 5-(Acetylamino)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-aminobenzoic acid: Lacks the acetyl group, making it less hydrophobic.

5-Acetylamino-2-bromobenzoic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.

5-Acetylamino-2-fluorobenzoic acid: Contains a fluorine atom, which can influence its biological activity.

Uniqueness

5-(Acetylamino)-2-chlorobenzoic acid is unique due to the presence of both the acetylamino and chlorine groups, which confer specific chemical and biological properties

Actividad Biológica

5-(Acetylamino)-2-chlorobenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory applications. This article aims to present a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHClNO. Its structure features an acetylamino group and a chlorine atom at the ortho position relative to the carboxylic acid group. This arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves acylation reactions using acetic anhydride or acyl chlorides. The derivatives of this compound have been synthesized to enhance selectivity and potency against specific biological targets, particularly cyclooxygenase-2 (COX-2) receptors .

Analgesic Properties

This compound has shown significant analgesic activity in various in vivo studies. Key findings include:

- Anti-nociceptive Activity : In a writhing test induced by acetic acid, this compound demonstrated an effective dose (ED) of approximately 4.95 mg/kg, indicating strong peripheral anti-nociceptive effects .

- Comparison with Standard Analgesics : Its analgesic effect was found to be 10 to 25 times more potent than acetaminophen and acetylsalicylic acid (ASA), which have ED values of 1944 mg/kg and 1500 mg/kg respectively .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Edema : It significantly reduced edema in animal models when tested against carrageenan-induced paw edema and croton oil-induced dermatitis .

- Formalin Test : In the formalin test, it was effective during the inflammatory phase but less so during the neurogenic phase, highlighting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have indicated that this compound derivatives possess a higher binding affinity for COX-2 receptors compared to traditional NSAIDs. The computational analysis showed that modifications at the methyl position enhance selectivity and bioavailability .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate plasma protein binding and absorption characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | 91.95% |

| Caco-2 Cell Permeability | 20.70 nm/s |

| Plasma Protein Binding | 66.41% |

| Blood-Brain Barrier Penetration | <1 (inactive) |

Toxicological assessments conducted according to OECD guidelines revealed no acute toxicity at doses up to 5000 mg/kg .

Case Studies

Recent studies have explored the efficacy of various derivatives of this compound:

- Study on Derivatives : Research involving benzyl and phenyl derivatives showed enhanced analgesic properties compared to the parent compound, suggesting avenues for further drug development .

- In Silico Predictions : The use of computational tools has predicted that some derivatives may possess considerable biological activity, with scores indicating their potential as therapeutic agents against pain and inflammation .

Propiedades

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.